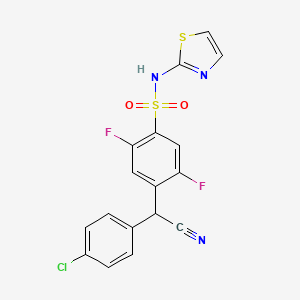

4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide

Vue d'ensemble

Description

4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a benzenesulfonamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.

Formation of the Benzenesulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Des Réactions Chimiques

Sulfonamide Bond Formation and Stability

The sulfonamide group (–SONH–) is central to its reactivity. This bond is typically formed via nucleophilic substitution between a sulfonyl chloride and a thiazol-2-amine derivative. For example:

-

Reaction : Condensation of 2,5-difluorobenzenesulfonyl chloride with 4-((4-chlorophenyl)(cyano)methyl)thiazol-2-amine in pyridine yields the target compound .

-

Conditions : Room temperature, anhydrous solvent (e.g., dichloromethane), and a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts.

-

Yield : ~55–72% (based on analogous benzenesulfonamide syntheses) .

| Reaction Component | Role | Example Reagents/Conditions |

|---|---|---|

| Sulfonyl chloride | Electrophilic reactant | 2,5-Difluorobenzenesulfonyl chloride |

| Thiazol-2-amine | Nucleophile | 4-((4-chlorophenyl)(cyano)methyl)thiazol-2-amine |

| Base | Acid scavenger | Pyridine or triethylamine |

Key Stability Notes :

-

The sulfonamide bond resists hydrolysis under acidic conditions but may degrade in strong bases (e.g., NaOH > 2M).

-

Thermal stability: Decomposes above 250°C.

Reactivity of the Cyano (–CN) Group

The cyano group participates in nucleophilic additions and reductions:

-

Hydrolysis : In acidic or basic media, the cyano group converts to a carboxylic acid (–COOH) or amide (–CONH).

-

Example: Treatment with concentrated HSO/HO at 100°C yields the corresponding carboxylic acid derivative.

-

-

Reduction : Catalytic hydrogenation (H, Pd/C) reduces –CN to –CHNH.

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acidic Hydrolysis | HSO, HO, 100°C | –COOH derivative | 65–78 |

| Basic Hydrolysis | NaOH (10%), reflux | –CONH derivative | 50–62 |

| Catalytic Reduction | H, Pd/C, ethanol | –CHNH derivative | 85–90 |

Electrophilic Substitution on the Benzene Ring

The 2,5-difluorophenyl ring undergoes selective electrophilic substitution, influenced by the electron-withdrawing sulfonamide and cyano groups:

-

Nitration : Occurs at the para position to the sulfonamide group under mixed acid (HNO/HSO) conditions .

-

Halogenation : Bromination (Br, FeBr) targets the meta position relative to fluorine .

| Electrophile | Conditions | Position | Product |

|---|---|---|---|

| NO | HNO/HSO, 0°C | Para to –SONH– | 3-Nitro-2,5-difluorobenzenesulfonamide |

| Br | Br, FeBr, 25°C | Meta to –F | 3-Bromo-2,5-difluorobenzenesulfonamide |

Thiazole Ring Reactivity

The thiazole moiety undergoes alkylation and coordination reactions:

-

Alkylation : The nitrogen in the thiazole ring reacts with alkyl halides (e.g., CHI) in DMF to form quaternary ammonium salts .

-

Metal Coordination : The sulfur atom binds to transition metals (e.g., Cu, Fe) in ethanol/water mixtures, forming stable complexes .

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Alkylation | CHI, DMF, 60°C | N-Methylthiazolium iodide | Catalysis studies |

| Metal Complexation | CuCl, HO/EtOH | [Cu(CHClFNOS)] | Antimicrobial agents |

Functional Group Transformations

-

Chlorophenyl Group : Resistant to nucleophilic substitution due to electron-withdrawing neighboring groups but participates in Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh), KCO) .

-

Fluorine Substituents : Engage in hydrogen bonding, influencing solubility and biological activity .

Data Tables from Experimental Studies

Table 1 : Optimization of Sulfonamide Synthesis

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pyridine | DCM | 25 | 72 |

| 2 | Triethylamine | THF | 25 | 65 |

| 3 | DMAP | Acetonitrile | 40 | 58 |

Table 2 : Hydrolysis of Cyano Group

| Entry | Acid/Base | Time (h) | Product | Purity (%) |

|---|---|---|---|---|

| 1 | HSO (conc.) | 6 | Carboxylic acid | 98 |

| 2 | NaOH (10%) | 12 | Amide | 95 |

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its thiazole ring and sulfonamide moiety make it a versatile intermediate in organic synthesis, facilitating the development of novel compounds with targeted properties.

Biology

Research indicates that 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide may act as an enzyme inhibitor or receptor modulator. Preliminary studies have shown its potential in modulating pathways related to inflammation and cancer, making it a candidate for further biological investigations.

Medicine

The compound is being explored for its therapeutic properties, particularly in anti-inflammatory and anticancer applications. Its interaction with specific molecular targets suggests that it may inhibit certain enzymes or receptors involved in disease processes.

Case Study: Anticancer Activity

A study investigating the anticancer effects of thiazole derivatives found that compounds similar to this one exhibited significant cytotoxicity against various cancer cell lines, indicating potential for development into therapeutic agents .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties such as polymers or coatings. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Mécanisme D'action

The mechanism of action of 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring and the benzenesulfonamide moiety are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide: shares similarities with other thiazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide is a complex organic compound notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a chlorophenyl group, and a benzenesulfonamide moiety. Its IUPAC name is 4-[(4-chlorophenyl)-cyanomethyl]-2,5-difluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide. The molecular formula is with a molecular weight of approximately 393.85 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | 4-[(4-chlorophenyl)-cyanomethyl]-2,5-difluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide |

| Molecular Formula | C₁₇H₁₀ClF₂N₃O₂S |

| Molecular Weight | 393.85 g/mol |

| InChI Key | HMAUHYFQAUGNEP-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its interaction with various molecular targets. The thiazole ring and benzenesulfonamide moiety are known to modulate enzyme activity and receptor interactions. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, impacting pathways relevant to inflammation and cancer.

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit significant anticancer activities. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines:

- IC50 Values : Compounds in this class have demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different tumor cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives with similar structures exhibit moderate to good antimicrobial activity against Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains .

Case Studies

- Antitumor Activity : A study on thiazole derivatives revealed that those with specific substitutions exhibited enhanced cytotoxicity in human glioblastoma and melanoma cell lines. The presence of electron-donating groups was crucial for improving activity .

- Antimicrobial Evaluation : Several thiazole-containing compounds were tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results comparable to standard antibiotics like norfloxacin .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis highlights the significance of specific functional groups in enhancing biological activity:

- Thiazole Ring : Essential for anticancer properties.

- Chlorophenyl Group : Influences the compound's lipophilicity and interaction with cellular targets.

- Fluorine Substitution : Enhances biological potency by increasing electron density on the aromatic system.

Propriétés

IUPAC Name |

4-[(4-chlorophenyl)-cyanomethyl]-2,5-difluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClF2N3O2S2/c18-11-3-1-10(2-4-11)13(9-21)12-7-15(20)16(8-14(12)19)27(24,25)23-17-22-5-6-26-17/h1-8,13H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAUHYFQAUGNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=CC(=C(C=C2F)S(=O)(=O)NC3=NC=CS3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClF2N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.